molecular formula C16H14ClN3O3 B15018038 4-Chlorohippuric (2-hydroxybenzylidene)hydrazide

4-Chlorohippuric (2-hydroxybenzylidene)hydrazide

Cat. No.: B15018038
M. Wt: 331.75 g/mol
InChI Key: RCPBGQCWNBZBFH-DJKKODMXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorohippuric (2-hydroxybenzylidene)hydrazide typically involves the reaction of 4-chlorohippuric acid with 2-hydroxybenzaldehyde in the presence of hydrazine hydrate . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorohippuric (2-hydroxybenzylidene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-Chlorohippuric (2-hydroxybenzylidene)hydrazide involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can enhance its biological activities . It also interacts with cellular enzymes and proteins, leading to the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Comparison: 4-Chlorohippuric (2-hydroxybenzylidene)hydrazide is unique due to its specific substitution pattern and the presence of both chlorinated and hydroxyl groups. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the hydroxyl group enhances its ability to form hydrogen bonds, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C16H14ClN3O3

Molecular Weight

331.75 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H14ClN3O3/c17-13-7-5-11(6-8-13)16(23)18-10-15(22)20-19-9-12-3-1-2-4-14(12)21/h1-9,21H,10H2,(H,18,23)(H,20,22)/b19-9+

InChI Key

RCPBGQCWNBZBFH-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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